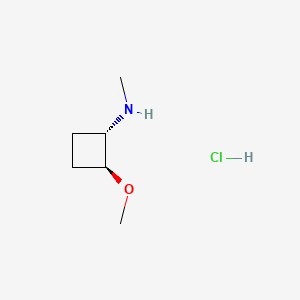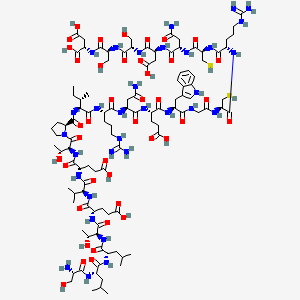![molecular formula C14H9FN2O2 B13912332 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a fluorophenyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid, can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions, followed by cyclization and functionalization steps .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of automated processes and continuous flow chemistry to optimize reaction conditions and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typical conditions include refluxing in organic solvents, heating under microwave irradiation, or using catalytic amounts of transition metals .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. The exact mechanism depends on the specific application and target, but it often involves binding to active sites or allosteric sites on the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid include:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for interactions with biological targets, while the carboxylic acid group provides opportunities for further functionalization and derivatization .
Eigenschaften
Molekularformel |
C14H9FN2O2 |
|---|---|
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9FN2O2/c15-10-6-4-9(5-7-10)12-13(14(18)19)17-8-2-1-3-11(17)16-12/h1-8H,(H,18,19) |
InChI-Schlüssel |
HAQFEIUWBKBACW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine](/img/structure/B13912253.png)
![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)



![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)








